Spectroscopic data for 3-Bromo-7H-furo[3,4-b]pyridin-5-one
Spectroscopic data for 3-Bromo-7H-furo[3,4-b]pyridin-5-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-7H-furo[3,4-b]pyridin-5-one
Introduction
3-Bromo-7H-furo[3,4-b]pyridin-5-one (CAS No. 1303968-43-5) is a halogenated heterocyclic compound belonging to the furo[3,4-b]pyridine class of molecules.[1] This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the furo-pyridine core in various biologically active molecules. The precise structural elucidation of such compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity during synthesis and screening.
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-7H-furo[3,4-b]pyridin-5-one. As experimental spectra for this specific molecule are not widely published, this guide will leverage a predictive and comparative approach, grounded in fundamental spectroscopic principles and data from analogous structures. We will delve into the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the expected spectral outputs. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this class of compounds.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 3-Bromo-7H-furo[3,4-b]pyridin-5-one is composed of a fused bicyclic system: a furanone ring and a pyridine ring. A bromine atom is substituted at the 3-position of the pyridine ring.
Molecular Formula: C₇H₄BrNO₂[1]
Molecular Weight: 214.02 g/mol [1]
The key structural features that will dictate the spectroscopic output are:
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Aromatic Pyridine Ring: This will give rise to signals in the aromatic region of the NMR spectra and characteristic stretching vibrations in the IR spectrum.
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Lactone (Cyclic Ester) in the Furanone Ring: The carbonyl group (C=O) of the lactone is a strong chromophore in IR spectroscopy. The adjacent methylene group (-CH₂-) will have a distinct chemical shift in the ¹H NMR spectrum.
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Bromine Substituent: This heavy halogen will significantly influence the chemical shifts of nearby protons and carbons in the NMR spectra due to its electronegativity and inductive effects. In mass spectrometry, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) will be a definitive diagnostic feature.
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Proton and Carbon Environments: The molecule has a limited number of unique proton and carbon environments, which should lead to relatively clean and interpretable NMR spectra.
Caption: Generalized workflow for NMR data acquisition.
Predicted ¹H NMR Data
Based on the structure and the influence of the electronegative bromine and oxygen atoms, as well as the anisotropic effects of the aromatic system, we can predict the following ¹H NMR spectrum:
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 | Doublet | 1H | H-2 | The proton at the 2-position is adjacent to the nitrogen and will be the most deshielded aromatic proton. It will be coupled to H-4. |
| ~8.3 | Doublet | 1H | H-4 | The proton at the 4-position will be downfield due to its position on the pyridine ring. It will be coupled to H-2. |
| ~5.3 | Singlet | 2H | H-7 | The methylene protons of the furanone ring are adjacent to an oxygen atom and part of a lactone, placing them in this region. They are not coupled to other protons. |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show 7 distinct signals, corresponding to the 7 carbon atoms in the molecule.
| Predicted δ (ppm) | Assignment | Rationale |
| ~165 | C-5 | The carbonyl carbon of the lactone is highly deshielded and will appear significantly downfield. |
| ~155 | C-3a | A quaternary carbon in the aromatic system, bonded to nitrogen. |
| ~150 | C-2 | The aromatic CH carbon adjacent to the nitrogen. |
| ~135 | C-7a | The other quaternary carbon in the pyridine ring. |
| ~125 | C-4 | The aromatic CH carbon adjacent to the bromine-substituted carbon. |
| ~120 | C-3 | The carbon atom directly bonded to the bromine will be shifted downfield. |
| ~70 | C-7 | The methylene carbon adjacent to the oxygen atom of the lactone. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of covalent bonds.
Experimental Protocol: Acquiring IR Data
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Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disc.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
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Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹. [2]
Predicted IR Data
The IR spectrum of 3-Bromo-7H-furo[3,4-b]pyridin-5-one is expected to be dominated by a few key absorptions.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium | Aromatic C-H Stretch | This region is characteristic of C-H bonds where the carbon is sp² hybridized. [3] |
| ~1760 | Strong | C=O Stretch (Lactone) | The carbonyl group of a five-membered lactone typically absorbs at a high frequency. This will likely be the most intense peak in the spectrum. [4] |
| ~1600, ~1500 | Medium-Strong | C=C and C=N Aromatic Ring Stretches | These absorptions are characteristic of the pyridine ring system. [5] |
| ~1300-1100 | Strong | C-O Stretch | The C-O single bond stretches of the lactone will appear in this region. |
| Below 800 | Medium-Strong | C-Br Stretch | The vibration of the carbon-bromine bond is expected in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is a highly sensitive technique that can confirm the molecular weight and offer clues about the molecule's structure through its fragmentation pattern.
Experimental Protocol: Acquiring MS Data
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Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
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Ionization: Electron Ionization (EI) is a common technique for small molecules that often induces fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that typically yields the intact molecular ion.
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Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrum Data
The mass spectrum of 3-Bromo-7H-furo[3,4-b]pyridin-5-one will have several defining features:
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Molecular Ion Peak (M⁺): A key feature will be the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. [6]Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion at m/z 214 (for C₇H₄⁷⁹BrNO₂) and m/z 216 (for C₇H₄⁸¹BrNO₂). This M and M+2 pattern is a definitive indicator of the presence of a single bromine atom. [7]* Fragmentation: Under EI conditions, fragmentation is expected. Common fragmentation pathways for related heterocyclic systems often involve the loss of small, stable molecules. [8] * Loss of CO: A peak at m/z 186/188 (M-28) corresponding to the loss of a carbonyl group is plausible.
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Loss of Br: A peak at m/z 135 corresponding to the loss of the bromine radical would confirm the presence of the furo-pyridine core.
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Caption: Plausible fragmentation pathways in EI-MS.
Conclusion
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